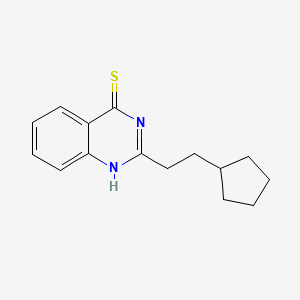

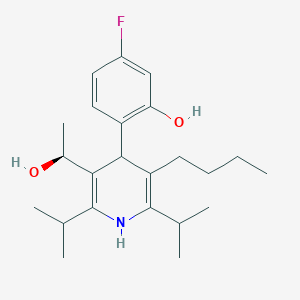

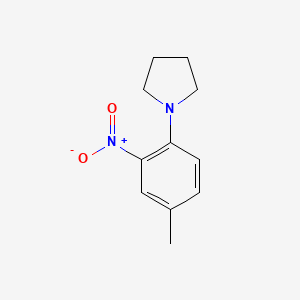

![molecular formula C3H7NO2 B13797032 Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)

Beta-alanine,[3-3H(N)]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-alanine,[3-3H(N)] is a naturally occurring beta amino acid, which is an amino acid where the amino group is attached to the beta-carbon (the carbon two atoms away from the carboxylate group) instead of the more usual alpha-carbon for alanine. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike its counterpart alpha-alanine, beta-alanine has no stereocenter . It plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain .

准备方法

Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis method involves extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions. This method produces many byproducts and requires high energy consumption . Industrially, beta-alanine is produced by the reaction of ammonia with beta-propiolactone . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising for industrial production .

化学反应分析

Beta-alanine undergoes various types of chemical reactions, including transamination, decarboxylation, and deamination. For instance, it can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine. The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase . Common reagents and conditions used in these reactions include pyridoxal phosphate (PLP) as a cofactor for transaminase enzymes . Major products formed from these reactions include malonate and L-alanine .

科学研究应用

Beta-alanine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various industrial chemicals, such as 3-hydroxypropionic acid, pantothenic acid (vitamin B5), and carnosine . In biology, beta-alanine plays a role in the metabolism of animals, plants, and microorganisms. It is the direct synthesis precursor of pantothenic acid, which is a component of coenzyme A and acyl carrier protein . In medicine, beta-alanine supplementation has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and improve exercise performance . In the food industry, it is used as a food additive to improve flavor and as a nutritional supplement to enhance health .

作用机制

Beta-alanine exerts its effects primarily through its role as a precursor to carnosine. Carnosine acts as a buffer, helping to regulate the pH levels in muscle tissue during exercise. This is particularly important during high-intensity activities, where the accumulation of hydrogen ions can lead to muscle fatigue and decreased performance . Beta-alanine is also involved in the degradation of dihydrouracil and carnosine, forming beta-alanine in vivo . It has been demonstrated to replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity, suggesting it may act as a false transmitter .

相似化合物的比较

Beta-alanine is unique among amino acids due to its beta structure. Similar compounds include alpha-alanine, which has the amino group attached to the alpha-carbon, and gamma-aminobutyric acid (GABA), which has the amino group attached to the gamma-carbon. Unlike alpha-alanine, beta-alanine has no stereocenter . Other similar compounds include 3-aminopropionic acid and 3-aminopropanoic acid . Beta-alanine’s role as a precursor to carnosine and its buffering properties in muscle tissue make it unique among these compounds .

属性

分子式 |

C3H7NO2 |

|---|---|

分子量 |

93.11 g/mol |

IUPAC 名称 |

3-amino-3,3-ditritiopropanoic acid |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i2T2 |

InChI 键 |

UCMIRNVEIXFBKS-BMCFWTDKSA-N |

手性 SMILES |

[3H]C([3H])(CC(=O)O)N |

规范 SMILES |

C(CN)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

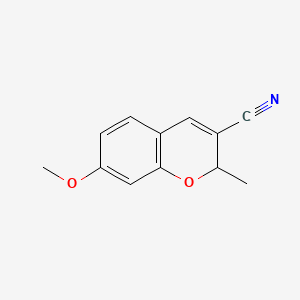

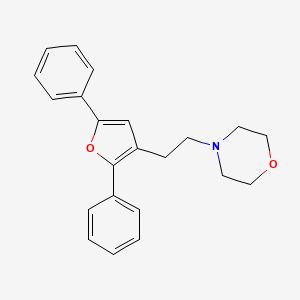

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)